6-(Piperidine-1-carbonyl)pyridin-3-amine
Overview
Description
6-(Piperidine-1-carbonyl)pyridin-3-amine is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with a piperidine-1-carbonyl group and an amine group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Piperidine-1-carbonyl)pyridin-3-amine typically involves the following steps:
Formation of Pyridine Ring: The pyridine ring can be synthesized through the Chichibabin synthesis, which involves the reaction of an aldehyde with ammonia and acetylene.
Introduction of Piperidine-1-carbonyl Group: The piperidine-1-carbonyl group can be introduced via a carbonylation reaction, where a suitable precursor containing a piperidine ring is reacted with a carbonylating agent such as phosgene or carbonyldiimidazole.
Amination: The final step involves the introduction of the amine group at the 3-position of the pyridine ring. This can be achieved through nucleophilic substitution reactions using ammonia or an amine source.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 6-(Piperidine-1-carbonyl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form a nitro group or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where substituents are introduced at different positions on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like nitric acid, sulfuric acid, and halogens.
Major Products Formed:
Oxidation Products: Nitro derivatives, hydroxyl derivatives, and other oxidized forms.
Reduction Products: Reduced amines, alcohols, and other reduced forms.
Substitution Products: Halogenated pyridines, nitro-substituted pyridines, and other substituted derivatives.
Scientific Research Applications
6-(Piperidine-1-carbonyl)pyridin-3-amine has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound may serve as a ligand for biological receptors or as a probe in biochemical studies.
Industry: The compound can be utilized in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 6-(Piperidine-1-carbonyl)pyridin-3-amine exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, and metabolic processes.
Comparison with Similar Compounds
6-(Piperidine-1-carbonyl)pyridin-3-amine can be compared with other similar compounds, such as:
2-(Piperidine-1-carbonyl)pyridin-3-amine: Similar structure but different position of the amine group.
3-(Piperidine-1-carbonyl)pyridin-2-amine: Different positions of the carbonyl and amine groups.
4-(Piperidine-1-carbonyl)pyridin-3-amine: Different positions of the carbonyl and amine groups.
Uniqueness: this compound is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the piperidine-1-carbonyl group and the amine group at the 3-position provides distinct chemical properties compared to other similar compounds.
Properties
IUPAC Name |
(5-aminopyridin-2-yl)-piperidin-1-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c12-9-4-5-10(13-8-9)11(15)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JARGKRKROYMNLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=NC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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